molecular formula C28H27ClN2O2 B12637421 2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

Cat. No.: B12637421
M. Wt: 459.0 g/mol
InChI Key: PHGZEWYGBOBDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-7-methoxy-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-7-methoxy-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] involves multiple steps. One common synthetic route includes the reaction of 2-(4-chlorophenyl)hydrazine with 7-methoxy-4’-phenyl-1,3-benzoxazine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol under reflux . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-Chlorophenyl)-7-methoxy-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action are often studied using molecular docking and biochemical assays .

Comparison with Similar Compounds

Similar compounds include other spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For instance:

These comparisons highlight the uniqueness of 2-(4-Chlorophenyl)-7-methoxy-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] in terms of its specific substituents and their impact on its properties.

Properties

Molecular Formula

C28H27ClN2O2

Molecular Weight

459.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C28H27ClN2O2/c1-32-26-9-5-8-23-25-18-24(21-10-12-22(29)13-11-21)30-31(25)28(33-27(23)26)16-14-20(15-17-28)19-6-3-2-4-7-19/h2-13,20,25H,14-18H2,1H3

InChI Key

PHGZEWYGBOBDFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3(CCC(CC3)C4=CC=CC=C4)N5C2CC(=N5)C6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.